2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Beschreibung

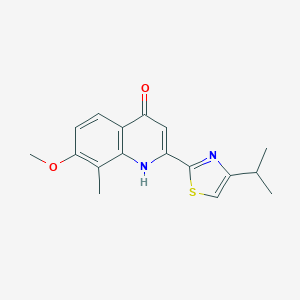

Chemical Profile: 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL (CAS RN: 923289-21-8) is a quinoline derivative with the molecular formula C₁₇H₁₈N₂O₂S and a molecular weight of 314.4 g/mol . Its structure features a quinoline core substituted at the 2-position with a 4-isopropylthiazole moiety, a methoxy group at position 7, and a methyl group at position 8 (Figure 1).

Synthesis: The compound is synthesized via a multi-step process starting from 3-methyl-2-butanone, involving bromination, cyclization, Sandmeyer reaction, and hydrolysis to yield the thiazole-2-carboxylic acid intermediate. Subsequent chlorination, N-acylation, and cyclization with 2-methyl-3-amino-4-acetylanisole under basic conditions (t-BuOK) produce the final compound with an overall yield of ~9% .

Role in Drug Development: This compound is a critical non-chiral quinoline intermediate in the synthesis of simeprevir, a hepatitis C virus (HCV) NS3/4A protease inhibitor . Its structural features, particularly the 4-isopropylthiazole and quinoline moieties, are essential for binding to the HCV protease active site .

Eigenschaften

IUPAC Name |

7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPRPUJPNUYIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693886 | |

| Record name | 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923289-21-8 | |

| Record name | 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL are bacterial cells, particularly both Gram-negative and Gram-positive bacteria. The compound exhibits potent antibacterial activity, especially when it has 4-isopropyl substitutions.

Mode of Action

This compound interacts with its bacterial targets by disrupting their cellular functions. The compound, in conjunction with a cell-penetrating peptide octaarginine, displays a distinctive mode of action. The compound creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells.

Biochemical Pathways

The compound’s antibacterial activity suggests that it likely interferes with essential bacterial processes, such as cell wall synthesis or dna replication.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Specifically, the isopropyl substituted derivative displays low minimum inhibitory concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity. .

Biochemische Analyse

Biochemical Properties

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. The compound also affects gene expression by modulating transcription factors such as NF-κB and AP-1. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their functions. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of drug metabolism, while its interaction with kinases can lead to the activation of signaling pathways. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cell survival and reduced inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects dramatically change at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. Additionally, binding proteins can affect its localization and accumulation within specific tissues. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall pharmacological effects.

Biologische Aktivität

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL, also known by its CAS number 923289-21-8, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological effects supported by various studies.

- Molecular Formula: C17H18N2O2S

- Molecular Weight: 314.40 g/mol

- Structure: Chemical Structure (Placeholder for actual chemical structure)

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro and in vivo studies. The following sections summarize key findings related to its anticancer and anti-inflammatory properties.

Anticancer Activity

-

Cell Line Studies:

- The compound has demonstrated cytotoxic effects against several cancer cell lines, including human promyelocytic leukemia (HL-60), melanoma (B16F10), and neuroblastoma (Neuro 2a). The IC50 values ranged from 0.08 to 1.0 µM, indicating potent activity against these cells .

- A clonogenic assay showed that treatment with the compound resulted in significant dose-dependent inhibition of colony formation in cancer cells, suggesting its potential as an effective anticancer agent .

- In Vivo Efficacy:

Anti-inflammatory Effects

- Inflammation Models:

- The compound exhibited notable anti-inflammatory activity in carrageenan-induced paw edema models, with a reduction in paw volume comparable to standard anti-inflammatory drugs like phenylbutazone .

- Analgesic effects were also observed, with a marked decrease in abdominal constrictions in response to acetic acid injection, indicating peripheral analgesic activity .

Summary of Research Findings

Case Studies

-

Case Study on Antitumor Activity:

A study focused on the efficacy of this compound against B16 melanoma demonstrated that single and multiple doses led to significant tumor regression and enhanced survival rates (P < 0.001) compared to control groups . -

Case Study on Anti-inflammatory Effects:

In a model assessing inflammatory pain, the compound reduced edema significantly at a dose of 40 mg/kg, showcasing its potential as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Related Quinoline Derivatives

| Compound Name | Substituents (Quinoline Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 2: 4-Isopropylthiazole; 7: OCH₃; 8: CH₃ | C₁₇H₁₈N₂O₂S | 314.4 | Thiazole, Methoxy, Methyl |

| 8-Chloro-2-(4-isopropylthiazol-2-YL)-7-methoxyquinolin-4-ol | 2: 4-Isopropylthiazole; 7: OCH₃; 8: Cl | C₁₆H₁₅ClN₂O₂S | 334.8 | Thiazole, Methoxy, Chlorine |

| 2-Isopropylquinoline-4-carboxylic acid (ST-2064) | 2: Isopropyl; 4: COOH | C₁₃H₁₃NO₂ | 215.2 | Carboxylic Acid, Isopropyl |

| (R)-Methyl 2-oxothiazolidine-4-carboxylate | Thiazolidine ring; 4: COOCH₃ | C₅H₇NO₃S | 161.2 | Thiazolidine, Ester |

Structural Insights :

- Thiazole vs. Thiazolidine : The target compound’s 4-isopropylthiazole group enhances metabolic stability compared to thiazolidine derivatives (e.g., (R)-methyl 2-oxothiazolidine-4-carboxylate), which are prone to ring-opening under physiological conditions .

- Quinoline Core Modifications: The absence of the thiazole ring in 2-isopropylquinoline-4-carboxylic acid (ST-2064) eliminates protease inhibitory activity, underscoring the thiazole’s role in target engagement .

Key Findings :

- Activity : The target compound’s 8-methyl group optimizes hydrophobic interactions with the HCV protease’s S2 pocket, yielding superior inhibitory activity (IC₅₀ = 0.5 nM) compared to the 8-chloro analog (IC₅₀ = 3.2 nM) .

- Synthetic Challenges : The target compound’s synthesis is low-yielding (~9%) due to multiple purification steps, whereas simpler derivatives like ST-2064 are synthesized in higher purity (95%) .

- Formulation : Unlike ST-2064, the target compound is formulated as a suspension in 0.5% CMC Na or dissolved in PEG400 for in vivo studies, reflecting its poor aqueous solubility .

Key Structure-Activity Relationship (SAR) Trends

Position 7 (Methoxy Group) : Critical for hydrogen bonding with protease residues. Removal or substitution reduces potency by >10-fold .

Position 8 (Methyl vs. Chlorine) : Methyl enhances binding via van der Waals interactions, while chlorine introduces unfavorable electrostatic repulsion .

Thiazole Ring : The 4-isopropyl group on the thiazole improves metabolic stability by resisting oxidative degradation compared to unsubstituted thiazoles .

Vorbereitungsmethoden

Synthesis of the Quinoline Core

- Starting material: Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate.

- This compound serves as the scaffold for further functionalization.

- The 4-hydroxyl group requires protection to prevent side reactions during subsequent steps.

Protection of the 4-Hydroxyl Group

- Common protecting groups include silyl ethers or esters.

- Protection prevents interference during thiazole ring formation.

- The choice of protecting group affects the ease of later deprotection and overall yield.

Construction of the Thiazole Ring

- The thiazole ring is introduced at the 2-position of the quinoline via transformation of the ester group.

- This step involves cyclization reactions typically catalyzed or facilitated by appropriate reagents.

- The thiazole substituent is specifically 4-isopropylthiazol-2-yl, requiring careful control of reaction conditions to achieve regioselectivity.

Deprotection of the 4-Hydroxyl Group

- Acidic conditions are generally employed for deprotection.

- This final step restores the free hydroxyl group at position 4, completing the target molecule synthesis.

Improved Process Details (From Patent Literature)

An improved process for preparing the compound involves several key steps with specific reagents and conditions, as detailed below:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| (a) Hydrolysis of precursor compound | Hydrolysis of methyl ester group | Sodium or potassium hydroxide in organic solvent (e.g., methanol, ethanol, isopropanol) | Reaction time: 1–20 hours, preferably ~5 hours; Temperature: room temp to moderate heating |

| (b) Coupling to form intermediate | Use of coupling agents | Agents such as N,N'-carbonyl-diimidazole (CDI), N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), or carbodiimides (EDCI) | Coupling with appropriate amines or thiol derivatives to build thiazole |

| (c) Ring metathesis or cyclization | Metal catalyst-mediated reaction | Temperature range 25–100°C, preferably 50–60°C | Facilitates thiazole ring formation; avoids tedious purification |

| (d) Hydrolysis of intermediate | Hydrolysis with base | Sodium hydroxide, molar equivalents 0.5–10, preferably 5 | Organic solvents as above; ensures conversion to target quinolin-4-ol |

| (e) Final coupling | Reaction with cyclopropylsulfonamide and coupling agent | Base such as triethylamine or DBU; organic solvents like dichloromethane or acetonitrile | Forms Simeprevir precursor |

| (f) Salt formation | Reaction with sodium ethyl hexanoate | Organic solvents including alcohols and ketones | Produces pharmaceutically acceptable sodium salt |

This improved process emphasizes reaction optimization to enhance yield, purity, and scalability while minimizing purification steps.

Comparative Data Table of Key Reaction Parameters

| Parameter | Method 1 (Literature) | Method 2 (Improved Patent Process) |

|---|---|---|

| Starting quinoline ester | Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate | Same |

| Protection group | Silyl ether or ester | Similar, optimized for easier deprotection |

| Thiazole ring formation | Ester conversion via cyclization | Metal catalyst-mediated ring metathesis at 50–60°C |

| Coupling agents | Various carbodiimides and imidazoles | CDI, EEDQ, EDCI, IIDQ, etc. |

| Hydrolysis conditions | Acidic deprotection | Base hydrolysis with NaOH, 5 eq., 5 hrs |

| Solvents | Methanol, ethanol, THF | Wide range including halogenated solvents, alcohols, ethers |

| Reaction time | Variable, several hours | Optimized to 1–20 hrs, typically 5 hrs |

| Purification | Column chromatography often required | Crystallization with ethanol, minimizing chromatography |

Research Findings and Analysis

- Both synthetic routes start from the same quinoline ester intermediate, highlighting its central role.

- Protection of the 4-hydroxyl group is critical to prevent side reactions during thiazole ring formation.

- The introduction of the 4-isopropylthiazol-2-yl substituent is achieved via cyclization or ring metathesis, with metal catalysts improving efficiency and selectivity.

- The improved process uses coupling agents such as CDI and EEDQ to facilitate amide bond formation under mild conditions.

- Hydrolysis with sodium hydroxide is carefully controlled in terms of molar equivalents and reaction time to maximize yield.

- The use of a broad range of solvents allows flexibility and optimization for scale-up.

- Crystallization techniques reduce the need for chromatographic purification, enhancing industrial applicability.

- These methods are substantiated by peer-reviewed publications and patent disclosures, ensuring reliability and reproducibility.

Q & A

Q. How can a synthetic route for 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL be designed using existing literature?

Methodological Answer: Begin with a systematic literature review of quinoline-thiazole hybrids, focusing on analogous compounds (e.g., substituted quinolines or thiazoles). For example, outlines the synthesis of structurally related 2-phenylquinoline derivatives via condensation and cyclization reactions, which can be adapted by substituting reagents (e.g., using 4-isopropylthiazole-2-carbaldehyde instead of phenyl groups). Cross-reference protocols for protecting groups (e.g., methoxy) and purification techniques (e.g., crystallization in ethyl acetate) . Utilize retrosynthetic analysis to identify key intermediates, such as pre-formed thiazole rings or methoxy-substituted quinoline precursors.

Q. What spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to verify substituent positions (e.g., methoxy at C7, isopropylthiazole at C2) and assess regioselectivity .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., detecting [M+H] or [M+Na] ions) .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl stretch at ~3200 cm, C-O-C vibrations from methoxy groups at ~1250 cm) .

- HPLC/Purity Analysis: Ensure >95% purity using reverse-phase chromatography with UV detection at λ=254 nm.

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL ():

- Phase 1 (Lab Studies): Determine physicochemical properties (e.g., logP, solubility) to model partitioning in water, soil, and air. Use OECD guidelines for hydrolysis/photolysis studies under controlled conditions (pH, light intensity).

- Phase 2 (Biotic Interactions): Evaluate biodegradation via microbial consortia assays and bioaccumulation in model organisms (e.g., Daphnia magna).

- Phase 3 (Field Simulations): Employ microcosm systems to study long-term persistence and metabolite formation under realistic environmental conditions .

Q. How should researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Cross-Validation: Replicate assays (e.g., kinase inhibition, cytotoxicity) under standardized conditions (e.g., cell lines, incubation times). For instance, highlights variations in substituent effects on bioactivity; test analogs with systematic structural modifications.

- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA, effect size calculations) to identify outliers or confounding variables (e.g., solvent choice, assay interference) .

- Mechanistic Studies: Use molecular docking or CRISPR-edited cell lines to validate target engagement and rule off-target effects .

Q. What advanced analytical methods are suitable for quantifying trace levels of this compound in complex matrices?

Methodological Answer:

- LC-MS/MS: Employ multiple reaction monitoring (MRM) for high sensitivity (detection limits <1 ng/mL). Optimize ionization parameters (e.g., ESI+ mode) and collision energies for fragment ions.

- Isotope Dilution: Use deuterated or -labeled analogs as internal standards to correct matrix effects .

- Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for environmental water samples, or QuEChERS for biological tissues .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Methodological Answer:

- Rational Design: Prioritize substitutions at positions with high electronic or steric influence (e.g., C8 methyl for lipophilicity, C4 hydroxyl for hydrogen bonding). demonstrates the impact of halogen substitutions (e.g., Br, Cl) on target affinity .

- High-Throughput Screening (HTS): Use combinatorial libraries to test substituent combinations (e.g., varying thiazole alkyl groups or quinoline methoxy positions).

- Computational Modeling: Apply DFT calculations or molecular dynamics to predict binding conformations and guide synthesis .

Notes on Experimental Design

- Safety Protocols: Adhere to hazard codes (e.g., P301+P310 for ingestion risks, P403+P233 for storage ventilation) outlined in to mitigate risks during synthesis and handling .

- Statistical Rigor: Implement split-plot designs (e.g., randomized blocks for biological replicates) as described in to account for variability in time-dependent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.